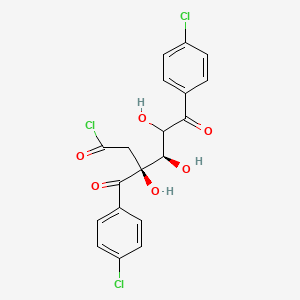![molecular formula C13H20O B13814630 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one CAS No. 56630-95-6](/img/structure/B13814630.png)
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one is a bicyclic ketone with the molecular formula C13H20O. This compound is known for its unique structural features, which include a bicyclo[3.3.1]nonane framework.
Méthodes De Préparation
The synthesis of 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as bicyclo[3.3.1]nonane derivatives.
Reaction Conditions: The key step involves the introduction of the methyl and isopropylidene groups. This can be achieved through various organic reactions, including alkylation and condensation reactions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. .
Analyse Des Réactions Chimiques
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential medicinal properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as bicyclo[3.3.1]nonan-2-one and its derivatives share structural similarities.
Uniqueness: The presence of the methyl and isopropylidene groups distinguishes it from other bicyclo[3.3.1]nonane derivatives, potentially leading to unique chemical and biological properties
Propriétés
Numéro CAS |
56630-95-6 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
1-methyl-9-propan-2-ylidenebicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C13H20O/c1-9(2)12-10-5-4-8-13(12,3)11(14)7-6-10/h10H,4-8H2,1-3H3 |
Clé InChI |
ZLXSOTWWXQAFSW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C2CCCC1(C(=O)CC2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate](/img/structure/B13814574.png)
![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)
![6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one](/img/structure/B13814583.png)
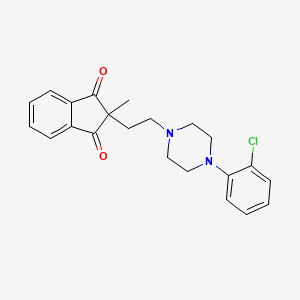
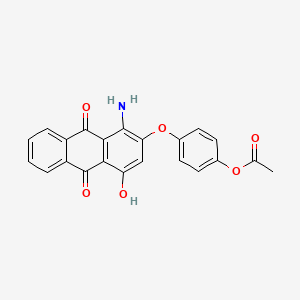
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)
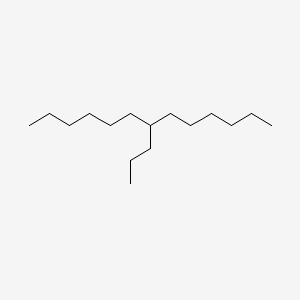
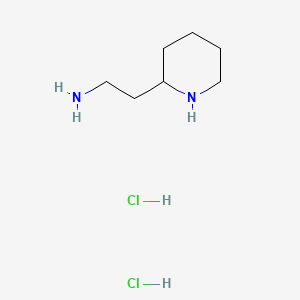

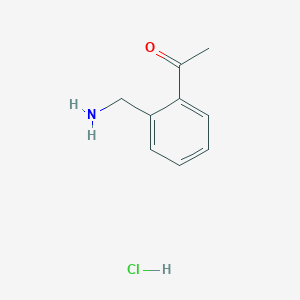

![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
